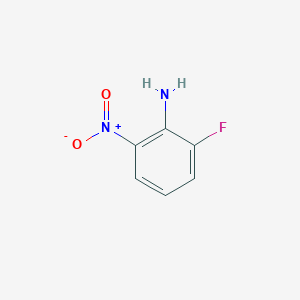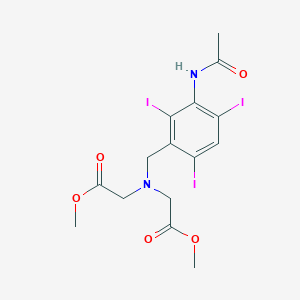
Lutetium(3+) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium(3+) acetate is a chemical compound formed by the combination of lutetium ions and acetate ions. It is the acetate salt of lutetium with the chemical formula Lu(C₂H₃O₂)₃. This compound is known for its water solubility and forms colorless crystals. Lutetium is a rare earth element, and its compounds are often used in various scientific and industrial applications due to their unique properties .
Mechanism of Action
Target of Action
Lutetium(3+) acetate, also known as lutetium(iii) acetate, is a compound that primarily targets somatostatin receptors (SSRTs), which are inhibitory G-protein coupled receptors ubiquitously expressed in normal and cancer cells . The natural ligand of SSRTs, somatostatin, is a potent inhibitory regulator of pituitary and gastrointestinal hormone release and proliferation .
Mode of Action
This compound interacts with its targets by binding to the somatostatin receptors on the surface of cells that express this receptor . This binding allows this compound to deliver beta minus (β-) radiation to SSTR-expressing cells, including SSTR-positive tumor cells . This targeted treatment uses radiation to damage SSTR-positive cells and neighboring cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the somatostatin signaling pathway. By binding to somatostatin receptors, this compound can inhibit the release of various hormones, thereby affecting multiple downstream effects. For example, it has been shown to have a high affinity for SSTR subtype 2, which is overexpressed in gastroenteropancreatic neuroendocrine tumors .
Pharmacokinetics
It is known that this compound is a water-soluble salt that forms colorless crystals . It forms crystalline hydrates in the form of Lu(CH3COO)3•nH2O, where n = 1 or 4 . These properties may influence its absorption, distribution, metabolism, and excretion in the body, thereby affecting its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the damage to SSTR-positive cells and neighboring cells due to the delivered beta minus (β-) radiation . This damage can lead to the death of these cells, which can be beneficial in the treatment of conditions like gastroenteropancreatic neuroendocrine tumors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the environment could potentially affect the compound’s action. As an example, this compound reacts with ammonium fluoride to produce lutetium fluoride . .
Biochemical Analysis
Biochemical Properties
It is known that lutetium(3+) acetate can be prepared through neutralization, where a lutetium salt reacts with acetic acid to produce lutetium acetate and water .
Cellular Effects
Lutetium-177, a medically relevant radionuclide of lutetium, has been used in peptide receptor radionuclide therapy . This suggests that lutetium compounds, potentially including this compound, may have significant effects on cellular processes.
Molecular Mechanism
It is known that lutetium generally exhibits the +3 oxidation state in its compounds .
Temporal Effects in Laboratory Settings
It is known that this compound is a water-soluble salt that forms colorless crystals .
Dosage Effects in Animal Models
A study on lutetium-177 showed that the animals had an initial drop in white blood cells starting 4 days post injection, which recovered after 21 days .
Metabolic Pathways
It is known that lutetium compounds are formed by the lanthanide metal lutetium (Lu) and lutetium generally exhibits the +3 oxidation state in these compounds .
Subcellular Localization
A study on a different protein showed that altering the subcellular localization resulted in varying biotransformation rates .
Preparation Methods
Lutetium(3+) acetate can be synthesized through several methods:
Neutralization Reaction: This involves the reaction of a lutetium salt with acetic acid to produce lutetium acetate and water. For example[ \text{Lu}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Lu}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ] [ \text{Lu}(\text{OH})_3 + 3 \text{CH}_3\text{COOH} \rightarrow \text{Lu}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ]
Reaction with Gaseous Acetic Acid: Lutetium oxide can react with gaseous acetic acid or a 50% acetic acid solution to produce lutetium acetate.
Chemical Reactions Analysis
Lutetium(3+) acetate undergoes various chemical reactions, including:
Reaction with Ammonium Fluoride: This reaction produces lutetium fluoride and ammonium acetate[ \text{Lu}(\text{CH}_3\text{COO})_3 + 3 \text{NH}_4\text{F} \rightarrow \text{LuF}_3 + 3 \text{CH}_3\text{COONH}_4 ]
Reaction with Phosphoric Acid: This reaction produces lutetium phosphate and acetic acid[ \text{Lu}(\text{CH}_3\text{COO})_3 + \text{H}_3\text{PO}_4 \rightarrow \text{LuPO}_4 + 3 \text{CH}_3\text{COOH} ] These reactions typically occur under controlled conditions to ensure the desired products are formed.
Scientific Research Applications
Lutetium(3+) acetate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lutetium compounds and as a catalyst in various chemical reactions.
Biology and Medicine: Lutetium compounds, including this compound, are used in radiopharmaceuticals for cancer treatment, particularly in targeted radiotherapy. .
Industry: It is used in the production of specialty glasses, ceramics, and phosphors.
Comparison with Similar Compounds
Lutetium(3+) acetate can be compared with other similar compounds, such as:
- Ytterbium(3+) acetate
- Thulium(3+) acetate
- Erbium(3+) acetate These compounds share similar chemical properties due to their position in the lanthanide series. this compound is unique in its applications, particularly in medical treatments involving lutetium-177, which is not as commonly used with other lanthanides .
This compound stands out due to its specific applications in targeted radiotherapy and its role in advanced scientific research.
Properties
CAS No. |
18779-08-3 |
|---|---|
Molecular Formula |
C2H4LuO2 |
Molecular Weight |
235.02 g/mol |
IUPAC Name |
acetic acid;lutetium |
InChI |
InChI=1S/C2H4O2.Lu/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
WXHWNEZDKCJUFF-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Lu+3] |
Canonical SMILES |
CC(=O)O.[Lu] |
Key on ui other cas no. |
18779-08-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate](/img/structure/B99253.png)








![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)


